molecular formula C8H20Cl2N2 B1390036 Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride CAS No. 1185304-33-9

Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride

Cat. No.: B1390036
CAS No.: 1185304-33-9
M. Wt: 215.16 g/mol
InChI Key: WQJNIXIPXVOURU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride can be synthesized by reacting piperidine with dimethylamine. The dihydrochloride form is obtained by adding hydrochloric acid during the reaction . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of dimethyl-piperidin-2-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that can bind to proteins and enzymes, modulating their activity and function. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biochemical properties and interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl-piperidin-2-ylmethyl-amine dihydrochloride include:

    Piperidine: A six-membered heterocyclic compound with a nitrogen atom.

    Dimethylamine: A simple secondary amine with two methyl groups attached to a nitrogen atom.

    Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of piperidine and dimethylamine. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in scientific research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJNIXIPXVOURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663002
Record name N,N-Dimethyl-1-(piperidin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-33-9
Record name N,N-Dimethyl-1-(piperidin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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